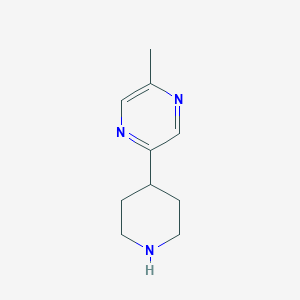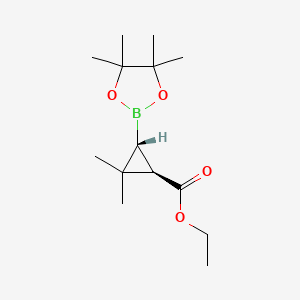
rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate: is a synthetic organic compound that features a cyclopropane ring substituted with a boronate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized products.
Reduction: The compound can be reduced under suitable conditions to yield different products depending on the reducing agents used.
Substitution: The boronate ester can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling would yield biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura reactions to form carbon-carbon bonds.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: May be used in the development of probes for biological studies.
Industry
Material Science: Could be used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action for rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate would depend on its specific application. For example, in Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (1R,3R)-2,2-dimethyl-3-(pinacolboronate)cyclopropane-1-carboxylate
- Methyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Eigenschaften
Molekularformel |
C14H25BO4 |
|---|---|
Molekulargewicht |
268.16 g/mol |
IUPAC-Name |
ethyl (1R,3R)-2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H25BO4/c1-8-17-11(16)9-10(12(9,2)3)15-18-13(4,5)14(6,7)19-15/h9-10H,8H2,1-7H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
JXXBRNXZNXWTOH-VHSXEESVSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2[C@H](C2(C)C)C(=O)OCC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


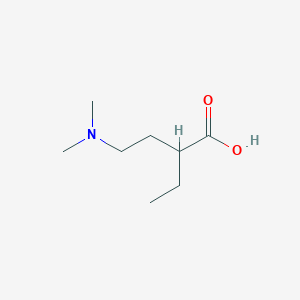

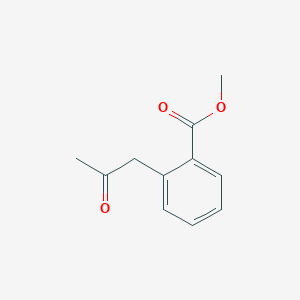
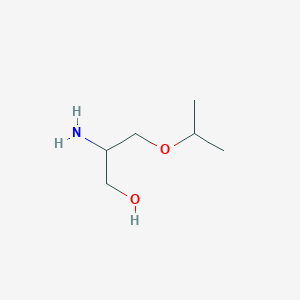
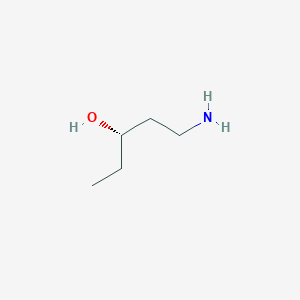
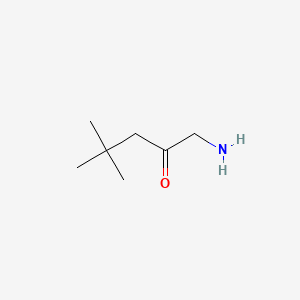

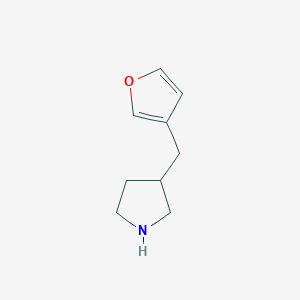

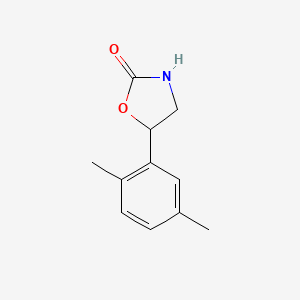
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
